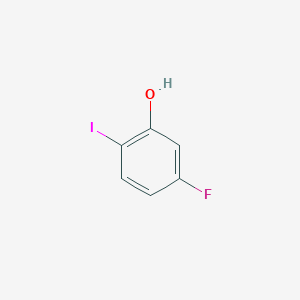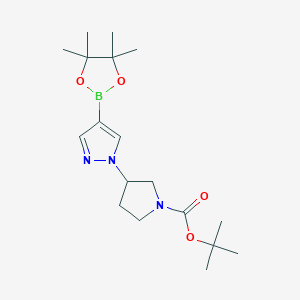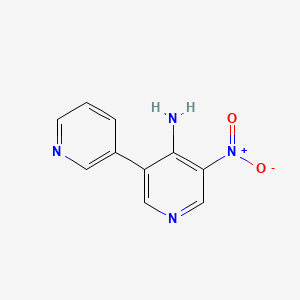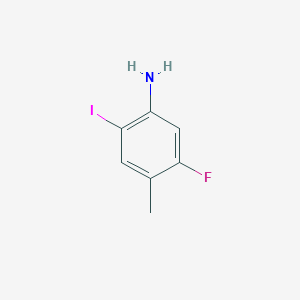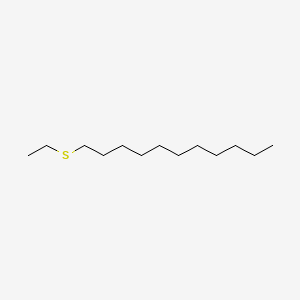
1-Ethylsulfanylundecane
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It could involve various techniques and reagents .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods and computational chemistry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc .Scientific Research Applications
Synthesis and Antimicrobial Applications
Research on sulfanylalkanes, like those closely related to 1-ethylsulfanyl derivatives, has shown that these compounds can be synthesized for applications such as antimicrobial additives. For instance, a study on the synthesis and properties of aminomethoxy derivatives of 1-(ethylsulfanyl)alkanes demonstrates their potential as antimicrobial additives to lubricating oils and antiseptic substances against bacteria and fungi (Mamedbeyli et al., 2013). This suggests a potential for 1-Ethylsulfanylundecane to serve similar roles in material science and industrial applications, where its antimicrobial properties could be beneficial.
Inclusion Complexes and Agricultural Applications
Another area of application for related compounds is in the agricultural sector, particularly in the preservation of horticultural products. Studies have explored the encapsulation of ethylene inhibitors like 1-Methylcyclopropene (1-MCP) using cucurbit[6]uril for better preservation of fruits and vegetables (Zhang et al., 2011). This technology could potentially apply to 1-Ethylsulfanylundecane if it exhibits similar or beneficial properties for ethylene inhibition, suggesting its utility in extending the shelf life of perishable goods.
Electrochemical and Ionic Liquid Research
The exploration of sulfanylalkanes extends into the field of electrochemistry, where they might influence the development of ionic liquids and electrolytes for energy storage systems. Research into the physical and electrochemical properties of various ionic liquids, including those with ethylsulfanyl groups, has highlighted their potential in applications ranging from lithium/sulfur batteries to green solvents for industrial processes (Shamsipur et al., 2010; Lu et al., 2015). This points towards the possibility of employing 1-Ethylsulfanylundecane in developing new or improved electrolytes that offer enhanced performance and stability in energy storage applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethylsulfanylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWITQLVZPPUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703013 | |
| Record name | 1-(Ethylsulfanyl)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfanylundecane | |
CAS RN |
66577-30-8 | |
| Record name | 1-(Ethylsulfanyl)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



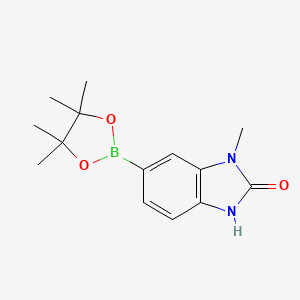
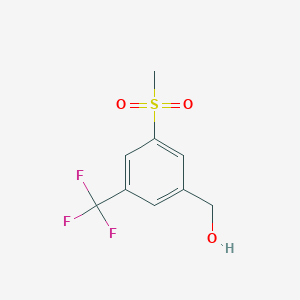


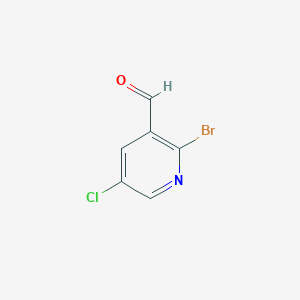
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)
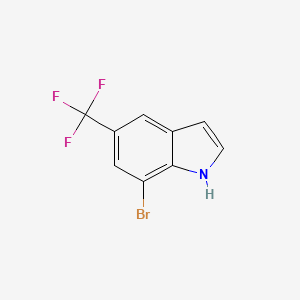
![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)

